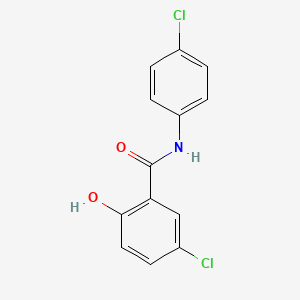

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWWOFBIYKSBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862564 | |

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-98-4, 7677-99-8 | |

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arylid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5-Dichlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1147-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5-DICHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28D17I2DOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Targeting Stat3 Signaling

The STAT3 protein is a well-validated therapeutic target in oncology due to its frequent constitutive activation in a wide range of human cancers. nih.govresearchgate.net Inhibition of the STAT3 signaling pathway is a promising strategy for cancer treatment. Salicylanilides, including Niclosamide (B1684120), are known inhibitors of STAT3 activation and its subsequent nuclear translocation. nih.govnih.gov

Structure-based approaches have been employed to optimize salicylanilide (B1680751) derivatives as more potent and selective STAT3 inhibitors. Molecular modeling studies, using the crystal structure of the STAT3 SH2 domain (the domain responsible for its activation and dimerization), have elucidated the binding mode of these compounds. mdpi.com These studies revealed that the salicylanilide scaffold fits into a binding pocket on the STAT3 protein, with the hydroxyl group of the salicylic (B10762653) acid portion and the amide linker forming crucial hydrogen bonds with key amino acid residues. The substituted aniline (B41778) ring typically occupies a hydrophobic pocket.

Guided by these insights, researchers have designed and synthesized novel analogs with modifications aimed at improving these interactions. For instance, by superimposing the structures of known ligands within the STAT3 binding site, new hybrid molecules based on the salicylanilide core can be proposed. nih.govsemanticscholar.org The optimization process involves modifying substituents on both the salicylic acid and aniline rings to enhance binding affinity and specificity. The biological activity of these rationally designed compounds is then evaluated, often leading to analogs with significantly improved inhibitory potency. nih.gov

| Compound | Modifications on Salicylanilide Scaffold | Target Pathway | Key Research Finding |

| Salicylanilide Analog 16 | 3,5-bis(trifluoromethyl) substitution on the aniline ring | STAT3 Signaling | Showed a potent effect on inhibiting STAT3 phosphorylation and arrested the cell cycle at G1/G0. Suppressed the EGF-induced nuclear translocation of STAT3. nih.govsemanticscholar.org |

| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide (B126) | Propoxy-piperidine chain on salicylic ring; 3-chloro-4-fluoro substitution on aniline ring | STAT3 Signaling | Potently inhibited the activation and transcriptional function of STAT3, leading to tumor apoptosis and growth inhibition. nih.gov |

Targeting Tubulin Polymerization

The protein tubulin is another critical target in cancer therapy. Its polymerization into microtubules is essential for cell division, and compounds that disrupt this process can selectively kill rapidly dividing cancer cells. The colchicine-binding site on tubulin is a well-known target for such inhibitors. nih.gov

SBDD has been successfully applied to identify and optimize salicylanilide (B1680751) derivatives as novel tubulin polymerization inhibitors that interact with the colchicine-binding site. Molecular docking studies have been instrumental in this process, predicting how different salicylanilide analogs orient themselves within this pocket. nih.gov These computational models show that the salicylic (B10762653) acid portion of the molecule often forms key hydrogen bonds with residues like Asn101 and Thr179, while the aniline (B41778) ring extends into a hydrophobic region of the site.

Based on these docking predictions, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives were designed and synthesized. Subsequent in vitro assays confirmed that the most promising compounds, guided by the SBDD approach, effectively inhibited tubulin polymerization and induced cell cycle arrest at the G2/M phase, consistent with the mechanism of action of colchicine-site binding agents. nih.gov This demonstrates a successful cycle of computational design, chemical synthesis, and biological validation, leading to the development of potent anticancer agents based on the benzamide (B126) scaffold.

| Compound ID | Modifications on Salicylamide Scaffold | Target | Biological Effect |

| Compound 24 | N-(4-sulfamoylbenzyl) with 4-fluorophenylsulfamoyl group | Tubulin | Best efficacy against breast cancer cells (MCF-7 and MDA-MB-231); cell cycle arrest at G2/M phase. nih.gov |

| Compound 33 | N-(4-sulfamoylbenzyl) with 3,4,5-trimethoxyphenylsulfamoyl group | Tubulin | Most active against colon cancer cells (Caco-2 and HCT-116); cell cycle arrest at G2/M phase. nih.gov |

Structure Activity Relationship Sar Investigations of 5 Chloro N 4 Chlorophenyl 2 Hydroxybenzamide Derivatives

Methodological Frameworks for SAR Determination in Benzamide (B126) Research

To systematically investigate how modifications to the 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide scaffold affect its biological activity, researchers employ sophisticated methodological frameworks. These include the rational design of compound libraries and the application of computational modeling.

Rational Design of Derivative Libraries for Comprehensive SAR Analysis

Rational drug design is a key strategy for developing new therapeutic agents and involves the systematic synthesis of derivative libraries to conduct comprehensive SAR analysis. nih.govnih.gov This approach begins with a lead compound, such as this compound, and introduces specific modifications to different parts of the molecule. For instance, researchers have synthesized libraries of chloro-substituted salicylanilide (B1680751) derivatives, including esters and hydrazides, to enhance properties like water solubility and the ability to penetrate biological membranes. mdpi.com Another strategy involves creating analogues by introducing a variety of substituents onto the phenyl rings to explore a wide range of electronic and steric effects. nih.gov By synthesizing and testing a curated collection of related compounds, it becomes possible to identify the chemical features essential for biological activity and to refine the lead structure for improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com This method is instrumental in predicting the activity of novel derivatives before they are synthesized, thereby saving time and resources. In the context of benzamide research, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These models generate a 3D grid around the aligned molecules and calculate steric, electrostatic, and hydrophobic fields. By correlating these field values with the observed biological activities of a training set of molecules, a predictive model is built. mdpi.com This model can then be used to estimate the potency of new, hypothetical derivatives, guiding the design of compounds with potentially enhanced activity.

Positional and Electronic Effects of Substituent Modifications on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and the presence of key functional groups.

| Compound Series | Substitution Pattern | Antibacterial Activity (MIC in mg/mL) against Gram-positive bacteria | Reference |

|---|---|---|---|

| Series 1 | N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | 0.125–0.5 | mdpi.com |

| Series 2 | N-(4-chlorophenyl)-2-hydroxybenzamide derivatives | ≥ 0.5 (less active) | mdpi.com |

Role of the Hydroxyl Group in Mediating Molecular Recognition

The phenolic hydroxyl (-OH) group on the salicylic (B10762653) acid portion of the molecule is widely considered essential for the biological activity of salicylanilides. mdpi.comnih.gov This group is a versatile hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues within the binding site of a target protein or enzyme. nih.govresearchgate.net The hydrogen bonding capability of the hydroxyl group is a key factor in molecular recognition and the stability of the drug-receptor complex. researchgate.net Furthermore, the hydroxyl group can form an intramolecular hydrogen bond with the adjacent amide oxygen, which helps to lock the molecule into a specific, planar conformation that may be favorable for binding. While the phenolic hydroxyl is critical for activity, its acidic nature can sometimes be a liability. Therefore, a common strategy in derivative design is to temporarily block the hydroxyl group, for instance by converting it to an ester. This can improve bioavailability and membrane penetration, with the ester being cleaved by enzymes in the body to release the active hydroxyl form. mdpi.com

Influence of Phenyl Ring Modifications on Compound Efficacy

Modifications to the N-phenyl (aniline) ring provide a fertile ground for tuning the efficacy and selectivity of this compound derivatives. The electronic properties of substituents on this ring can significantly alter the compound's activity. nih.gov A systematic SAR study of novel analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide as inhibitors of human adenovirus (HAdV) revealed how different substituents impact potency and cytotoxicity. nih.gov For example, introducing various functional groups at the 4-amino position led to compounds with a wide range of inhibitory concentrations (IC50) and selectivity indices (SI). This highlights the importance of substituent choice in optimizing the therapeutic window of these compounds.

| Compound | Modification on N-phenyl ring | Anti-HAdV Activity (IC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|---|

| Lead Compound (Niclosamide Analog) | -NH₂ at position 4 | 0.48 | 11.2 | 23.3 | nih.gov |

| Compound 6 | -NH(cyclopropyl) at position 4 | 0.31 | >200 | >645.2 | nih.gov |

| Compound 15 | -NH(CH₂CH₂OH) at position 4 | 0.27 | 156.8 | 580.7 | nih.gov |

| Compound 43 | -N(CH₃)(CH₂CH₂OH) at position 4 | 0.43 | >200 | >465.1 | nih.gov |

| Compound 46 | Piperazin-1-yl at position 4 | 0.66 | >200 | >303.0 | nih.gov |

| Compound 47 | 4-Methylpiperazin-1-yl at position 4 | 0.74 | >200 | >270.3 | nih.gov |

Stereochemical Influences on Structure-Activity Relationships

The biological activity of salicylanilide derivatives, including this compound, can be significantly influenced by stereochemical factors. Due to the presence of two aromatic rings linked by an amide bond, these molecules can exhibit a form of axial chirality known as atropisomerism. Atropisomerism arises from hindered rotation around the C(O)-N bond and the C-C bond connecting the aniline (B41778) ring to the amide nitrogen, which can lead to the existence of stable or slowly interconverting rotational isomers (atropisomers).

The planarity of the salicylanilide scaffold is a crucial determinant of its interaction with biological targets. The rotation around the amide bond is often restricted due to its partial double-bond character. Furthermore, steric hindrance between substituents on the salicyl and aniline rings can create a significant energy barrier to rotation, potentially allowing for the isolation of individual atropisomers. The specific spatial arrangement of the substituents in these atropisomers can lead to differential binding affinities for their target proteins, resulting in variations in biological activity.

While specific studies isolating and evaluating the individual atropisomers of this compound are not extensively documented in publicly available literature, the principles of atropisomerism in related N-arylbenzamides are well-established. For instance, the introduction of bulky substituents ortho to the rotating bond can increase the rotational barrier, leading to more stable atropisomers. In the case of this compound, the chlorine atoms at position 5 of the salicylic acid ring and position 4 of the aniline ring are not positioned to cause significant steric clash that would lead to stable, isolable atropisomers at room temperature. However, they do influence the preferred conformation and the energy profile of rotation.

The potential for stereoselective interactions is an important consideration in the design of novel salicylanilide derivatives. The synthesis of chiral derivatives, for example by introducing a chiral center in a substituent, could lead to diastereomers with distinct biological activities. This approach allows for the exploration of the three-dimensional space of the target's binding pocket more effectively. Although detailed studies on the stereochemical influences for this specific compound are limited, the general principles of stereochemistry in drug design suggest that exploring chiral analogs could be a promising avenue for developing more potent and selective agents.

Conformational Analysis and Bioactive Conformations of this compound

The biological activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energetic barriers between them. The bioactive conformation, which is the specific spatial arrangement the molecule adopts when it binds to its biological target, is of particular interest in drug design.

A key feature of the conformation of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) on the salicyl ring and the carbonyl oxygen (C=O) of the amide group. This interaction creates a pseudo-six-membered ring, which significantly stabilizes a planar conformation of the salicylamide (B354443) core. This planarity is often considered a prerequisite for the biological activity of many salicylanilide derivatives.

Computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are valuable tools for exploring the conformational landscape of this compound in different environments, such as in solution. These studies can provide insights into the relative energies of different conformers and the barriers to their interconversion. For instance, calculations can quantify the rotational barrier around the N-C(aryl) bond, which is influenced by the electronic effects and steric bulk of the substituents on both rings.

Table 1: Key Conformational Features of this compound

| Feature | Description | Implication for Bioactivity |

| Intramolecular Hydrogen Bond | Between the 2-hydroxyl group and the amide carbonyl oxygen. | Stabilizes a planar conformation of the salicylamide core, which is often crucial for target binding. |

| Dihedral Angle (Salicyl-Aniline) | The angle between the planes of the two aromatic rings. | Determines the overall three-dimensional shape of the molecule and its complementarity to the binding site. |

| Rotational Barrier (N-Caryl) | The energy required to rotate the aniline ring relative to the salicylamide moiety. | Influences the conformational flexibility and the accessibility of the bioactive conformation. |

Elucidation of Molecular and Cellular Mechanisms of Action for 5 Chloro N 4 Chlorophenyl 2 Hydroxybenzamide

In Vitro Cellular Assay Systems for Mechanistic Dissection

The elucidation of the mechanisms of 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide relies heavily on robust in vitro cellular assay systems. These systems are fundamental in dissecting the compound's complex interactions with cellular components and pathways.

Selection and Utilization of Relevant Cell Lines for Mechanistic Studies

The selection of appropriate cell lines is a critical first step in mechanistic studies. Researchers choose cell lines based on the specific signaling pathways that are constitutively active or can be induced, providing a relevant context to study the compound's effects. For instance, cancer cell lines with known genetic backgrounds, such as those with activating mutations in the Wnt/β-catenin pathway (e.g., colorectal cancer lines CaCO2 and HCT116) or those with constitutively active STAT3 signaling (e.g., prostate cancer cell line Du145), are frequently used. acs.orgaacrjournals.org

Studies have utilized a broad spectrum of cancer cell lines to investigate the antiproliferative activities of this compound. nih.gov This includes cell lines derived from hepatocellular carcinoma (HepG2, QGY-7703, SMMC-7721), ovarian cancer (SKOV3, HeyA8), and breast cancer (MCF-7, MDA-MB-231). jcancer.orgresearchgate.netrsc.org The use of such a diverse panel allows for a comprehensive understanding of the compound's efficacy across different tumor types and the identification of common or cell-type-specific mechanisms of action.

| Cancer Type | Cell Line(s) | Pathway of Interest | Reference |

|---|---|---|---|

| Prostate Cancer | Du145 | STAT3 | acs.org |

| Hepatocellular Carcinoma | HepG2, QGY-7703, SMMC-7721 | STAT3 | jcancer.org |

| Colorectal Cancer | HCT116, CaCO2, HT29 | Wnt/β-catenin | aacrjournals.org |

| Ovarian Cancer | SKOV3, HeyA8 | Multiple (ELK1/SRF, AP-1, MYC/MAX, NF-кB) | researchgate.net |

| Breast Cancer | MCF-7, MDA-MB-231 | General Antiproliferative | rsc.org |

| Acute Myeloid Leukemia | Various | NF-κB | frontiersin.org |

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are indispensable tools for quantifying the effect of a compound on the transcriptional activity of a specific signaling pathway. bmglabtech.com These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element specific to a transcription factor of interest. bmglabtech.com

The activity of this compound has been extensively profiled using such assays. For example, its ability to inhibit the Wnt/β-catenin pathway was confirmed using the TOPflash/FOPflash luciferase reporter system in colorectal cancer cells. aacrjournals.org Similarly, a STAT3-dependent dual-luciferase reporter assay was instrumental in identifying the compound as a potent STAT3 inhibitor. frontiersin.orgnih.gov Its inhibitory effects on the NF-κB and Notch signaling pathways have also been quantitatively demonstrated through luciferase reporter assays, which measure the repression of NF-κB–mediated and CBF-1-dependent gene transcription, respectively. nih.govfrontiersin.org

High-Content and High-Throughput Screening for Mechanistic Insights

High-throughput screening (HTS) of large compound libraries has been pivotal in identifying the biological activities of this compound. It was identified as a potent inhibitor of STAT3 after screening a library of 1,500 clinically-approved compounds using a STAT3 reporter system. frontiersin.org Another screen of approved drugs using a luciferase-coupled ATP quantitation assay to assess cell viability identified the compound's ability to inhibit adrenocortical carcinoma cell proliferation. nih.gov These unbiased screening approaches are crucial for discovering novel mechanisms of action and for repurposing existing drugs for new therapeutic applications.

Molecular Pathway Modulation and Signaling Crosstalk

This compound exerts its biological effects by modulating multiple intracellular signaling pathways and inducing crosstalk between them. This pleiotropic activity is central to its mechanism of action.

Effects on Intracellular Signal Transduction Cascades

Research has consistently shown that this compound targets several key oncogenic signaling pathways. nih.gov

STAT3 Pathway : The compound is a potent inhibitor of the STAT3 signaling pathway. acs.org It effectively blocks the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation and nuclear translocation. jcancer.orgmdpi.com This inhibition prevents STAT3 from binding to DNA and activating the transcription of target genes involved in cell survival and proliferation, such as Mcl-1, survivin, cyclin D1, and c-Myc. jcancer.orgnih.gov Notably, it selectively inhibits STAT3 without significant effects on the related STAT1 and STAT5 proteins or upstream kinases like JAK1, JAK2, and Src. acs.orgnih.gov

Wnt/β-catenin Pathway : This pathway is another primary target. The compound has been shown to down-regulate the expression of Dishevelled-2 (Dvl2) and promote the degradation of β-catenin, a key effector of the pathway. aacrjournals.orgnih.gov By inhibiting the stabilization and nuclear translocation of β-catenin, it abrogates the transcription of Wnt-responsive genes. aacrjournals.orgnih.gov

NF-κB Pathway : The compound suppresses NF-κB signaling by inhibiting the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. frontiersin.org This action prevents the nuclear translocation of the active p65/p50 NF-κB complex, thereby repressing the transcription of NF-κB target genes. frontiersin.orgmdpi.com

Other Pathways : Evidence also demonstrates inhibition of the Notch, mTORC1, and ERK signaling pathways. nih.govresearchgate.netnih.gov By targeting these multiple, often interconnected cascades, this compound can induce cell cycle arrest, promote apoptosis, and inhibit cancer cell proliferation across various tumor types. acs.orgjcancer.org

| Signaling Pathway | Mechanism of Inhibition | Key Molecular Effect | Reference |

|---|---|---|---|

| STAT3 | Inhibition of phosphorylation at Tyr-705 | Blocks STAT3 activation and nuclear translocation | acs.orgjcancer.org |

| Wnt/β-catenin | Down-regulation of Dvl2 expression | Inhibits stabilization of β-catenin | aacrjournals.orgnih.gov |

| NF-κB | Inhibition of IκBα phosphorylation and degradation | Prevents nuclear translocation of p65 | frontiersin.org |

| Notch | Suppression of CBF-1-dependent reporter activity | Inhibits downstream target gene regulation | nih.gov |

| mTORC1 | Inhibition of mTORC1 signaling | Blocks a key regulator of cell growth and proliferation | nih.govnih.gov |

Transcriptomic Analysis and Gene Expression Profiling

Transcriptomic analyses provide a global view of the changes in gene expression induced by a compound, offering deeper mechanistic insights. Microarray analysis of Pseudomonas aeruginosa treated with this compound revealed that the compound affects the transcription of approximately 250 genes, with high specificity toward the quorum-sensing (QS) regulon. asm.org Among the significantly repressed genes was rhlR, which encodes a QS signal receptor. asm.org This study highlighted that 64% of the genes repressed by the compound are classified as QS-regulated. asm.org

In the context of cancer, the inhibition of signaling pathways leads to significant changes in gene expression. For example, by inhibiting STAT3, the compound causes a marked decrease in the protein levels of its downstream target genes, including cyclin D1, c-Myc, and Bcl-xL. nih.gov Similarly, in colon cancer cells, treatment is associated with increased expression of the tumor-suppressive miR-200 family. nih.gov In black carp, exposure to the compound led to an upregulation of the transcription level of Nrf2 and a substantial decrease in the gene expression of keap1a and keap1b, indicating an activation of the cellular antioxidant response. mdpi.com These gene expression profiling studies are crucial for understanding the comprehensive cellular response to this compound.

Proteomic Investigations of Protein Interaction Networks

This compound, commonly known as Niclosamide (B1684120), has been the subject of extensive proteomic research to delineate its impact on cellular protein interaction networks. These investigations have revealed that the compound does not operate through a single target but rather modulates multiple signaling pathways, leading to a cascade of downstream effects.

One of the key findings is the compound's ability to induce the accumulation of ubiquitinated proteins in human glioblastoma cells. nih.govplos.org This suggests an interference with the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. The accumulation of these proteins can trigger cellular stress responses, including endoplasmic reticulum (ER) stress and autophagy. nih.govplos.org

Furthermore, proteomic studies have consistently demonstrated that this compound simultaneously inhibits several pro-survival signaling pathways. In glioblastoma cells, it has been shown to down-regulate the Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and STAT3 pathways. nih.govplos.org The inhibition of these pathways is significant as they are often dysregulated in cancer, promoting cell proliferation, survival, and resistance to apoptosis. For instance, the compound has been shown to down-regulate the expression of β-catenin and its downstream targets, cyclin D1 and survivin, which are crucial for cell cycle progression and inhibition of apoptosis. plos.org

The table below summarizes the key signaling pathways and proteins affected by this compound, as identified through proteomic investigations.

| Affected Signaling Pathway | Key Protein Targets/Effectors | Cellular Process |

| Wnt/β-catenin | β-catenin, Cyclin D1, Survivin | Cell cycle progression, Apoptosis |

| PI3K/AKT | AKT | Cell survival, Proliferation |

| MAPK/ERK | ERK | Cell proliferation, Differentiation |

| STAT3 | STAT3 | Cell survival, Inflammation |

| mTORC1 | mTORC1 | Cell growth, Proliferation |

| NF-κB | NF-κB | Inflammation, Cell survival |

In addition to its effects on cancer-related pathways, research has explored its potential as a broad-spectrum antiviral agent. Proteomic and molecular modeling studies suggest that it may target viral proteases, such as the papain-like protease (PLpro) and the main protease (Mpro) of SARS-CoV-2, which are essential for viral replication. nih.gov It has also been proposed to inhibit the host transmembrane protein 16F (hTMEM16F), which is involved in lipid scramblase activity and the formation of syncytia that facilitate viral spread. nih.gov

Subcellular Localization Studies of this compound

The subcellular activity of this compound is intrinsically linked to its chemical properties, particularly its protonophoric nature. unc.edunih.gov As a protonophore, it can transport protons across biological membranes, disrupting pH gradients between cellular compartments.

Studies have shown that this compound can dissipate the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation. nih.gov This action disrupts the primary mechanism of ATP synthesis, leading to a depletion of cellular energy stores.

Furthermore, this compound has been observed to target lysosomes. By dissipating the proton gradient of the lysosomal membrane, it causes an increase in the pH of the lysosome and a concurrent decrease in the cytoplasmic pH, leading to cytoplasmic acidification. unc.edunih.gov This disruption of lysosomal function can impair cellular processes such as autophagy and endocytosis.

The compound's influence on subcellular localization extends to membrane receptors. It has been shown to induce the internalization of the Frizzled1 (FZD1) receptor, a key component of the Wnt signaling pathway. nih.gov This internalization is thought to occur through clathrin-coated pits, effectively removing the receptor from the cell surface and thereby inhibiting Wnt signaling. nih.gov

While direct visualization of the compound's subcellular distribution using techniques like fluorescent tagging is not extensively documented in publicly available research, the functional consequences of its interactions with various organelles provide strong evidence for its presence and activity within the cytoplasm, mitochondria, and lysosomes.

The following table outlines the subcellular compartments and processes affected by this compound.

| Subcellular Location | Mechanism of Action | Consequence |

| Mitochondria | Uncoupling of oxidative phosphorylation | ATP depletion |

| Lysosomes | Dissipation of proton gradient | Cytoplasmic acidification, Impaired autophagy |

| Plasma Membrane | Induction of Frizzled1 receptor internalization | Inhibition of Wnt signaling |

Kinetic Analysis of Compound-Mediated Molecular Events

Kinetic analyses have provided quantitative insights into the efficiency and timing of the molecular events mediated by this compound. These studies often measure the compound's potency in inhibiting specific cellular processes, typically reported as the half-maximal inhibitory concentration (IC50).

In the context of its anticancer effects, the IC50 of this compound has been determined in various cancer cell lines. For example, in castration-resistant prostate cancer cells, it has been shown to reduce cell viability with IC50 values in the low micromolar range. nih.gov Similarly, in esophageal cancer cells, it inhibits cell growth with IC50 values ranging from approximately 2.5 to 10 µM. nih.gov

Kinetic studies have also elucidated the time-dependent effects of the compound. For instance, the inhibition of macropinocytosis, a process of cellular uptake, was found to be time-dependent, with the inhibitory effect increasing with longer pre-exposure times. nih.gov A 60-minute pre-exposure to 5 µM of the compound resulted in approximately 90% inhibition of macropinocytosis. nih.gov

The protonophoric activity of this compound also exhibits rapid kinetics. In cancer cells, a significant decrease in intracellular pH can be observed within minutes of exposure to the compound. unc.edunih.gov The rate of this pH decrease has been measured to be between 0.19 and 0.41 pH units per minute, depending on the cell line. nih.gov

A spectrophotometric kinetic study of the alkaline degradation of this compound found that its degradation follows pseudo-first-order kinetics. nih.gov The degradation rate constant (k) was determined to be 0.0829 mol/h, with a half-life (t1/2) of 8.35 hours under the experimental conditions. nih.gov The activation energy for this degradation was calculated to be 3.41 kcal/mol, indicating the temperature dependence of its stability. nih.gov

The table below presents a summary of key kinetic parameters related to the activity of this compound.

| Parameter | Process | Value | Cell Line/Condition |

| IC50 | Cell Viability | ~2.5 - 10 µM | Esophageal Cancer Cells |

| Inhibition | Macropinocytosis | ~90% after 60 min | Cancer Cells |

| Rate of pH decrease | Cytoplasmic Acidification | 0.19 - 0.41 pH units/min | Cancer Cells |

| Degradation Rate Constant (k) | Alkaline Degradation | 0.0829 mol/h | In vitro |

| Half-life (t1/2) | Alkaline Degradation | 8.35 hours | In vitro |

| Activation Energy | Alkaline Degradation | 3.41 kcal/mol | In vitro |

Identification and Characterization of Biological Targets Interacting with 5 Chloro N 4 Chlorophenyl 2 Hydroxybenzamide

Methodologies for Direct Biological Target Identification

A variety of advanced techniques have been utilized to uncover the direct binding partners of 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide. These methods are designed to isolate and identify proteins that physically interact with the compound.

Affinity chromatography, coupled with mass spectrometry-based proteomics, has been a cornerstone in identifying the biological targets of niclosamide (B1684120). This approach typically involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.

In one study, a biotin-modified derivative of niclosamide was used for affinity purification with mass spectrometry analysis to identify potential targets in ovarian cancer cells. nih.govnih.gov This chemical proteomics approach led to the identification of several RNA-binding proteins (RBPs) as direct interactors. nih.gov Among the identified proteins, Fragile X-related protein 1 (FXR1) and Insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2) were further validated as direct targets. nih.govnih.gov Global quantitative proteomics screens have also been employed to observe changes in the proteome following niclosamide treatment, which led to the discovery that niclosamide induces the rapid degradation of cyclin D1. nih.govrsc.org

Pull-down assays are a common and effective method for validating and identifying protein-small molecule interactions. In this technique, a "bait" molecule (in this case, niclosamide or a derivative) is used to capture its interacting partners ("prey") from a cell lysate.

For instance, to identify novel targets in hepatocellular carcinoma, niclosamide was immobilized on epoxy-activated agarose (B213101) beads and used in a pull-down assay with cell lysates. biorxiv.orgbiorxiv.org Subsequent mass spectrometry analysis of the proteins pulled down identified vasorin (VASN) as a top candidate. biorxiv.org In another study, niclosamide conjugated to sepharose beads was used in a pull-down assay, which revealed that it directly binds to cell division cycle 37 (CDC37), but not to its co-chaperone heat shock protein 90 (HSP90). nih.gov

These pull-down experiments have been crucial in confirming direct binding events. For example, pull-down/western blot analyses have successfully confirmed the direct binding of biotinylated niclosamide to both FXR1 and IGF2BP2. nih.gov

The development of chemical probes derived from this compound has been instrumental in target identification. These probes are modified versions of the parent compound that allow for detection or capture of interacting proteins. A biotin-tagged niclosamide derivative, for example, has been synthesized and used in affinity purification to successfully identify its binding partners in ovarian cancer cell lysates. nih.govnih.gov

Beyond its use in identifying direct binding partners, niclosamide itself has been employed as a chemical probe to investigate cellular processes. For example, it has been used to study the modulation of host cell lipid metabolism during SARS-CoV-2 infection, highlighting its ability to activate autophagic and lipophagic processes. nih.govresearchgate.net

Biophysical Characterization of Compound-Target Binding Events

Following the identification of a biological target, it is essential to quantitatively characterize the binding interaction. Biophysical methods are employed to determine the strength, specificity, and selectivity of the compound-target interaction.

Binding affinity is a measure of the strength of the interaction between a ligand and its target. The dissociation constant (Kd) is a commonly used metric, where a smaller Kd value indicates a stronger binding affinity. The inhibition constant (Ki) is another measure, representing the concentration of an inhibitor required to produce half-maximum inhibition.

Table 1: Binding Affinities of this compound and Related Compounds with Biological Targets

| Compound | Target | Method | Binding Affinity |

|---|---|---|---|

| Niclosamide Ethanolamine (B43304) Salt (NEN) | Vasorin (VASN) | Thermal Shift Assay | Kd: 6 µM biorxiv.org |

| Metallopeptide Inhibitor | ZIKV NS2B-NS3 Protease | Not Specified | Kd: 2.0 µM frontiersin.org |

Selectivity is a critical parameter for any therapeutic compound, as it describes its ability to interact with the intended target over other, potentially off-target molecules. High selectivity can minimize unwanted side effects.

Studies have shown that this compound exhibits a degree of selectivity in its biological actions. For example, it has been demonstrated to selectively inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) without significantly affecting the activation of other STAT family members, such as STAT1 and STAT5. nih.gov Furthermore, it has shown preferential activity in cancer cells compared to normal cells. For instance, niclosamide was found to target acute myeloid leukemia (AML) cells while sparing normal human bone marrow and fibroblast cells in vitro. mdpi.com This tumor selectivity may be attributed to unique properties of the tumor cell membrane or higher rates of drug uptake. mdpi.com

Table 2: Selectivity Profile of this compound

| Target Pathway/Cell Type | Observed Selectivity |

|---|---|

| STAT3 Signaling | Selectively inhibits phosphorylation of STAT3 over STAT1 and STAT5. nih.gov |

Studies on Allosteric Modulation and Orthosteric Binding

Currently, there are no specific studies available in the peer-reviewed literature that definitively characterize the binding mode of this compound to any identified biological target. Research has not yet elucidated whether this compound functions as an allosteric modulator, which would involve binding to a site on a receptor distinct from the primary (orthosteric) binding site, or if it competes directly with the endogenous ligand at the orthosteric site. The determination of its binding mechanism is crucial for understanding its pharmacological effects and for the development of structure-activity relationships.

Structural Biology of Compound-Target Complexes

Detailed structural information of this compound bound to a protein target is essential for a complete understanding of its mechanism of action at a molecular level. Such information is typically obtained through techniques like X-ray crystallography, NMR spectroscopy, and cryo-EM.

As of now, there are no publicly deposited crystal structures of this compound in complex with a biological macromolecule. However, the crystal structure of the compound itself has been determined. mdpi.com This analysis provides precise data on the molecule's own conformation, bond angles, and the intermolecular interactions that form its crystal lattice. mdpi.com

In the solid state, the structure of this compound is stabilized by different types of hydrogen bonds, which influence the formation of linear chains. mdpi.com Specifically, an intramolecular N-H···O bond is observed between the amide and hydroxy groups. mdpi.com Furthermore, an intermolecular hydrogen bond between the hydroxy group and the carbonyl group facilitates the formation of a linear chain structure in the solid state. mdpi.com

Below is a table summarizing the crystallographic data for the compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO₂ |

| Molecular Weight | 282.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 19.9070(11) Å, b = 4.7110(3) Å, c = 12.6911(12) Å, β = 90.274(6)° |

| Volume | 1190.18(15) ų |

| Z | 4 |

Table 1: Crystallographic data for this compound. Data sourced from Dong et al. (2012). mdpi.com

There is a lack of published research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the interactions between this compound and any protein targets. NMR techniques are powerful for mapping the binding site of a ligand on a protein and for determining the dynamics of such interactions in solution. frontiersin.org The absence of such studies means that the specific amino acid residues involved in binding this compound, and the conformational changes that may occur upon binding, have not yet been identified. While NMR characterization of the compound itself has been performed, its application to study ligand-protein interactions is not yet reported. mdpi.com

No studies employing cryo-electron microscopy (cryo-EM) to characterize the interaction of this compound with large protein complexes have been published. Cryo-EM is particularly suited for high-resolution structure determination of large, dynamic, or membrane-bound complexes that are often challenging to crystallize. Future cryo-EM studies could provide significant insights if the compound is found to target such large macromolecular assemblies.

Functional Validation of Identified Molecular Targets in Cellular Systems

The identification and subsequent functional validation of the molecular targets of this compound in cellular systems is a critical step in drug discovery, yet this information is not currently available in the scientific literature. While related salicylanilide (B1680751) derivatives have been investigated for various biological activities, including as tubulin polymerization inhibitors and for their effects on cancer cell lines, these studies focus on different chemical entities. nih.gov For example, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives have been shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. nih.gov Another study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues identified them as potent inhibitors of human adenovirus (HAdV), possibly targeting the viral DNA replication process or later stages of the viral life cycle. acs.org However, direct evidence from cellular assays that validates a specific molecular target for this compound is currently lacking.

Computational Chemistry and Molecular Modeling Approaches for 5 Chloro N 4 Chlorophenyl 2 Hydroxybenzamide

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can accurately describe the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity. For 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide, Density Functional Theory (DFT) has been a particularly valuable method.

DFT calculations have been employed to study the structural, electronic, and topological properties of Niclosamide (B1684120) in various media, including the gas phase, water, ethanol (B145695), and chloroform. biointerfaceresearch.comresearchgate.net Such studies often focus on the most stable conformers of the molecule, revealing how its environment influences its properties. biointerfaceresearch.com

Key electronic properties and reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE_gap) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For Niclosamide, the presence of electron-deactivating groups like nitro (in some derivatives) and chloro substituents is predicted to increase its reactivity. biointerfaceresearch.com

Global reactivity descriptors such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. nih.govnih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, studies on Niclosamide's conformers have shown their high reactivity is comparable to, or even slightly higher than, other antiviral agents like brincidofovir. biointerfaceresearch.com

| Property | Definition | Significance |

|---|---|---|

| HOMO Energy (E_H) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (E_L) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE_gap) | E_L - E_H | Indicator of chemical reactivity and stability |

| Hardness (η) | (E_L - E_H) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | -(E_L + E_H) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons |

QM calculations are highly effective in simulating spectroscopic data, which serves as a powerful tool for structural elucidation and validation. Theoretical vibrational spectra (Infrared and Raman) for Niclosamide have been calculated using DFT methods. biointerfaceresearch.comresearchgate.net These computational studies can predict the harmonic force fields and force constants, allowing for the assignment of the numerous vibrational modes of the molecule. biointerfaceresearch.com By comparing the theoretically predicted wavenumbers with experimentally recorded FTIR and FT-Raman spectra, researchers can confirm the molecular structure and gain insights into intramolecular interactions, such as hydrogen bonding. biointerfaceresearch.com

Furthermore, theoretical UV-Vis spectra can be simulated in different solvents to predict how the electronic transitions are affected by the environment. Such simulations for Niclosamide suggest that different conformational forms of the molecule can coexist in solution. biointerfaceresearch.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like Niclosamide) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding the mechanism of action and for identifying potential biological targets.

Successful molecular docking relies on a robust protocol, which includes preparing the ligand and receptor structures, defining the binding site (or "grid box"), and using an appropriate scoring function to rank the predicted poses. nih.gov For Niclosamide, docking studies have explored its interaction with a wide array of protein targets, including viral proteins from SARS-CoV-2 (PLpro, Mpro), host proteins (hTMEM16F), and signaling proteins implicated in cancer (STAT3, GSK3β, β-Catenin). researchgate.netnih.govnih.gov

These studies reveal detailed binding modes, showing how Niclosamide fits into the active or allosteric sites of these proteins. researchgate.net The interactions are often stabilized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues. For example, docking studies showed Niclosamide binding effectively to conserved active site residues of the SARS-CoV-2 papain-like protease (PLpro) and forming hydrogen bonds with residues in the binding pocket of human TMEM16F protein. nih.govresearchgate.net The binding affinities, often expressed as a docking score or binding free energy (ΔG in kcal/mol), are calculated to quantify the strength of the interaction. arabjchem.org

| Protein Target | Biological Role | Key Interacting Residues (Examples) | Reference |

|---|---|---|---|

| hTMEM16F | Host cell lipid scramblase (viral entry) | Gln350, Phe481, Lys573, Glu594, Asp596 | researchgate.netnih.gov |

| SARS-CoV-2 PLpro | Viral protease (replication) | Tyr268 | researchgate.netresearchgate.net |

| SARS-CoV-2 Mpro (3CLpro) | Viral protease (replication) | His41, Glu166 | researchgate.net |

| STAT3 | Signal transducer and activator of transcription (cancer) | Not specified | researchgate.netresearchgate.net |

| GSK3β/β-Catenin | Signaling proteins (cancer) | Not specified | nih.gov |

Molecular docking is a cornerstone of virtual screening, a process where large libraries of small molecules are computationally tested against a protein target to identify potential new drugs. nih.gov Conversely, a single compound like Niclosamide can be screened against panels of proteins to identify new targets, a strategy known as drug repurposing.

A computational screening approach using the Connectivity Map (CMap) and the L1000 database, which contain transcriptional profiles of cell lines perturbed by small molecules, successfully identified Niclosamide as a potential inhibitor of vascular calcification by predicting its ability to reduce CROT expression. nih.gov This demonstrates how virtual screening can uncover novel therapeutic applications for existing drugs by identifying previously unknown molecular targets and pathways. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing critical information on the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. youtube.comrsc.org

MD simulations have been instrumental in validating the docking poses of Niclosamide with its targets. researchgate.netnih.gov In studies involving SARS-CoV-2 proteins, Niclosamide was observed to bind stably to targets like hTMEM16F and PLpro throughout simulations lasting up to 400 nanoseconds. researchgate.netnih.gov The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable RMSD value indicates that the ligand remains securely bound in the predicted pose. These simulations confirm the crucial interactions predicted by docking and provide a more realistic and reliable assessment of the binding event. researchgate.netnih.gov

Investigation of Conformational Dynamics and Stability of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods allow for a detailed exploration of the conformational landscape of this compound.

Conformational analysis of this salicylamide (B354443) derivative involves identifying low-energy conformations and the energy barriers between them. mdpi.com This process typically begins with a systematic search of the torsional angles of the molecule's rotatable bonds. mdpi.com For this compound, key rotatable bonds include the amide bond and the bonds connecting the phenyl rings to the central benzamide (B126) core.

Studies on similar salicylamide-based structures have employed quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry of various conformers and calculate their relative energies. mdpi.com Such calculations can reveal the most stable conformations in different environments, such as in the gas phase or in solution.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the compound's conformational behavior over time. By simulating the motion of atoms under the influence of a force field, MD can reveal how the molecule flexes, bends, and rotates, providing insights into its accessible conformational states and their relative populations.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C2-C1-C(O)-N | Rotation around the bond connecting the salicyl ring to the carbonyl group | Influences the orientation of the amide group relative to the salicyl ring |

| C1-C(O)-N-C1' | Rotation around the amide bond | Generally has a high rotational barrier, favoring planar conformations |

| C(O)-N-C1'-C2' | Rotation around the bond connecting the nitrogen to the chlorophenyl ring | Determines the relative orientation of the two aromatic rings |

Analysis of Protein-Ligand Complex Stability and Interaction Dynamics

To understand the potential biological targets of this compound, molecular docking and molecular dynamics simulations are employed. These techniques predict how the compound might bind to a protein's active site and assess the stability of the resulting complex.

Molecular docking studies would involve placing the 3D structure of this compound into the binding pocket of a target protein and scoring the different poses based on their predicted binding affinity. This can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For instance, in silico studies on similar compounds have successfully identified potential protein targets and elucidated binding modes. researchgate.netrsc.org

Following docking, molecular dynamics simulations of the protein-ligand complex can provide a detailed view of its dynamic behavior and stability. researchgate.netresearchgate.netnih.gov By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein adapt to each other. researchgate.net Key parameters are analyzed to assess the stability of the interaction:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues in the protein. researchgate.net Residues that show reduced fluctuation upon ligand binding may be involved in key interactions.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are tracked throughout the simulation, providing a measure of the stability of these crucial interactions. researchgate.net

Table 2: Potential Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Functional Groups Involved | Significance |

| Hydrogen Bonding | Hydroxyl group, Amide N-H, Carbonyl oxygen | Directional interactions that contribute significantly to binding affinity and specificity |

| Halogen Bonding | Chlorine atoms | Can form favorable interactions with electron-rich atoms in the binding site |

| π-π Stacking | Aromatic rings | Non-covalent interactions between the phenyl rings of the ligand and aromatic residues of the protein |

| Hydrophobic Interactions | Chlorophenyl and salicyl rings | Contribute to binding by displacing water molecules from the binding site |

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a known 3D structure of a biological target, ligand-based drug design strategies become particularly valuable. semanticscholar.orgresearchgate.net Pharmacophore modeling is a key component of this approach. A pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific target and elicit a biological response. nih.gov

For a series of compounds related to this compound with known biological activity, a pharmacophore model could be generated. This model would highlight the key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement necessary for activity. nih.govresearchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This allows for the identification of structurally diverse molecules that could have similar biological activity.

Ligand-based design can also involve quantitative structure-activity relationship (QSAR) studies. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound and its analogues, various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated and correlated with their biological activity to build a predictive QSAR model.

Cheminformatics Approaches for Structural Classification and Prediction

Cheminformatics provides a range of computational tools to organize, analyze, and predict the properties of chemical compounds based on their structure. For this compound, these approaches can be used for structural classification and property prediction.

By calculating a variety of molecular fingerprints and descriptors, the compound can be compared to large databases of known molecules. This allows for its classification into structural and functional groups, which can provide initial hypotheses about its potential biological activities and mechanisms of action.

Furthermore, predictive models based on machine learning algorithms can be used to estimate various properties of this compound, such as its solubility, lipophilicity (LogP), and potential for off-target effects. These predictions are valuable in the early stages of drug discovery to prioritize compounds with favorable profiles.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 282.12 g/mol | Calculation from molecular formula |

| XLogP3-AA | 4.8 | Computational prediction |

| Hydrogen Bond Donor Count | 2 | Based on chemical structure |

| Hydrogen Bond Acceptor Count | 3 | Based on chemical structure |

| Rotatable Bond Count | 2 | Based on chemical structure |

Note: The predicted values in this table are based on computational models and may vary depending on the algorithm used.

In Vitro Biological Profile of this compound Remains Largely Uncharacterized in Publicly Available Research

The requested detailed analysis, including specific data on its effects on cellular viability, apoptosis, cell cycle regulation, and enzyme inhibition, could not be compiled as dedicated studies on this compound are not present in the surveyed literature.

Research on closely related salicylanilide (B1680751) derivatives offers some insights into the potential biological activities of this class of compounds. For instance, studies on various substituted salicylanilides have demonstrated their ability to induce apoptosis and cause cell cycle arrest in different cancer cell lines. Furthermore, enzyme inhibition is a known mechanism of action for many salicylanilides. However, it is crucial to note that even minor structural modifications can significantly alter the biological activity of a compound. Therefore, data from related molecules cannot be directly extrapolated to this compound.

The absence of specific data prevents the creation of the detailed article as outlined in the user's request, which requires thorough and scientifically accurate content for each specified section and subsection, including data tables of research findings. Without dedicated in vitro studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further experimental research is needed to elucidate the specific in vitro biological and pharmacological profile of this compound.

In Vitro Biological Evaluation and Pharmacological Profiling of 5 Chloro N 4 Chlorophenyl 2 Hydroxybenzamide

Receptor Binding and Activation Assays

Elucidating the interaction of 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide with cellular targets is fundamental to understanding its mechanism of action. While it is known to affect multiple signaling pathways, direct receptor binding data is often investigated through specific assays. nih.govnih.gov

Radioligand binding assays are a crucial tool for quantifying the interaction between a ligand and a receptor. This technique uses a radioactively labeled compound (radioligand) to determine the affinity (Kd) and density (Bmax) of binding sites. While this method is a standard in pharmacological profiling, specific radioligand binding studies detailing the Kd and Bmax for this compound across its various targets are not extensively detailed in publicly available literature. However, the compound is known to modulate several pathways, including STAT3, mTORC1, NF-κB, and Wnt/β-catenin, suggesting interactions with components of these cascades. researchgate.netnih.govguidetopharmacology.org The absence of direct radioligand binding data may be due to the compound's mechanism, which might not involve binding to a single receptor in a classic, competitive manner, but rather disrupting protein-protein interactions or acting through other mechanisms like mitochondrial uncoupling. researchgate.netyoutube.com

Competition binding assays are utilized to determine the affinity of an unlabeled compound by measuring its ability to compete with a reference ligand for a specific binding site. For this compound, its activity as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has been a key area of investigation. nih.gov

In one study, a fluorescence-based binding assay was performed to determine if the compound directly binds to the SH2 domain of the STAT3 protein, which is critical for its activation and dimerization. The results indicated that this compound did not interrupt the interaction between a fluorescence-labeled SH2 peptide and the STAT3 protein. nih.gov This suggests that its inhibitory effect on the STAT3 pathway is not achieved by directly competing for the SH2 binding site. nih.gov Despite this, it potently inhibits STAT3 activation, nuclear translocation, and transcriptional activity. nih.gov This compound also inhibits androgen receptor variant 7 (AR-V7) expression and transcriptional activity in prostate cancer cells. nih.gov

The following table summarizes some of the key molecular targets and pathways inhibited by this compound and the observed in vitro effects.

| Target Pathway/Protein | Cell Line | Assay Type | Observed Effect | Reference |

| STAT3 Signaling | Du145 (Prostate Cancer) | Western Blot, EMSA | Inhibited STAT3 activation, nuclear translocation, and DNA binding activity. | nih.gov |

| HeLa (Cervical Cancer) | Dual-Luciferase Reporter | Inhibited STAT3 transcriptional activity. | nih.gov | |

| Wnt/Frizzled1 Signaling | HEK293 (Embryonic Kidney) | TOPFlash Luciferase Reporter | Inhibited Wnt3A-stimulated β-catenin signaling. | nih.gov |

| Androgen Receptor (AR-V7) | C4-2B (Prostate Cancer) | Western Blot, Reporter Assay | Downregulated AR-V7 protein expression and inhibited its transcriptional activity. | nih.gov |

| mTORC1 Signaling | Various | Autophagy Screen | Reversibly inhibits mTORC1 signaling and stimulates autophagy. |

Phenotypic Screening in Advanced In Vitro Model Systems (e.g., Organoids, 3D Cell Cultures)

Phenotypic screening in complex in vitro models that better mimic human physiology, such as 3D cell cultures and organoids, is a powerful approach for drug discovery. nih.gov These models help identify compounds with unforeseen anticancer activity by replicating aspects of the tumor microenvironment like hypoxia and nutrient deprivation. aacrjournals.org this compound has been identified as a potent agent in such screens.

In a screen utilizing three-dimensional (3D) multicellular tumor spheroids (MCTS) from the HCT116 colon cancer cell line, this compound was one of five clinically used compounds that completely abolished colony formation. aacrjournals.org This highlights its efficacy in a model that more closely resembles solid tumors compared to traditional 2D monolayer cultures. aacrjournals.org

Further studies have confirmed these findings in other cancer types. A high-throughput drug screen on breast cancer spheroids found that the compound inhibited spheroid formation and induced apoptosis. nih.gov In 3D cultures of the Ewing sarcoma cell line TC32, it was shown to reduce cell viability and induce moderate caspase-3/7 activation, suggesting it may trigger cell death through multiple mechanisms. researchgate.net

The table below details the findings from phenotypic screens of this compound in advanced in vitro models.

| Cell Line | Model System | Assay | Key Finding | Reference |

| HCT116 (Colon Cancer) | 3D Multicellular Spheroids (MCTS) | Clonogenic Assay | Abolished colony formation. | aacrjournals.org |

| MCF7 (Breast Cancer) | Spheroids | Spheroid Formation Assay | Inhibited the formation of breast cancer spheroids and induced apoptosis. | nih.gov |

| TC32 (Ewing Sarcoma) | 3D Spheroids | Cell Viability (CellTiter-Glo), Caspase-3/7 Activation | Reduced cell viability and induced moderate apoptosis. | researchgate.net |

| MDA-MB-231 (Breast Cancer) | 2D Culture | Migration and Invasion Assays | Inhibited cell migration and invasion. | plos.org |

| DU145 (Prostate Cancer) | 2D Culture | Wound Healing, Boyden Chamber | Inhibited cell migration and invasion. | hilarispublisher.com |

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

High-Throughput Screening (HTS) allows for the rapid assessment of large compound libraries to identify molecules with specific biological activities. ku.edu Various HTS campaigns have successfully identified this compound as a potent modulator of diverse biological pathways, leading to its recognition as a potential repurposed drug for a variety of diseases. researchgate.net

Several distinct HTS approaches have pinpointed this compound:

Cell Viability and Proliferation Screens: A screen of 2,492 drugs approved for human use identified this compound as an inhibitor of adrenocortical carcinoma cell proliferation using a luciferase-coupled ATP quantitation assay. nih.gov

Reporter Gene Assays: A cell-based, STAT3-dependent dual-luciferase reporter assay was used to screen for inhibitors of the STAT3 signaling pathway, identifying this compound as a potent hit. nih.govnih.gov

Image-Based Screening: A chemical screen of a library containing 1,258 off-patent drugs was performed using an image-based system to find compounds that target breast cancer stem-like cells grown as spheroids. This screen successfully identified this compound. nih.gov

Protein Internalization Screens: A screen designed to find small molecules that promote the internalization of the Frizzled1 (Fzd1) receptor, a key component of the Wnt signaling pathway, discovered this compound as an effective agent. nih.gov

Library Screening for Specific Protein Inhibition: Screening of the Prestwick Chemical Library identified the compound as a potent inhibitor of the androgen receptor variant AR-V7, which is implicated in castration-resistant prostate cancer. nih.gov

These HTS discoveries underscore the compound's pleiotropic activity and its potential for drug repurposing.

| HTS Campaign Objective | Library Screened | HTS Assay Principle | Identified Activity of this compound | Reference |

| Identify STAT3 Inhibitors | Chemical Library | STAT3-dependent dual-luciferase reporter | Potent inhibition of STAT3 transcriptional activity. | nih.govnih.gov |

| Target Cancer Stem-Like Cells | LOPAC (1,258 compounds) | Image-based spheroid formation | Inhibition of breast cancer spheroid formation. | nih.gov |

| Inhibit Adrenocortical Carcinoma | Small Molecule Library (2,492 drugs) | Luciferase-coupled ATP quantitation (cell viability) | Inhibition of cellular proliferation. | nih.gov |

| Modulate Wnt Signaling | FDA-approved drug library | Frizzled1 receptor internalization | Promotes Frizzled1 internalization and blocks downstream signaling. | nih.gov |

| Inhibit Androgen Receptor Variant AR-V7 | Prestwick Chemical Library | Not specified | Potent inhibition of AR-V7 expression and activity. | nih.gov |

Rational Design and Synthesis of Novel Analogs of 5 Chloro N 4 Chlorophenyl 2 Hydroxybenzamide for Enhanced Biological Properties

Design Principles for Analog Generation and Lead Optimization

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a promising hit compound to produce a preclinical candidate. For derivatives of 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide, this process involves the application of established medicinal chemistry principles to modulate its biological activity and physicochemical properties.

Bioisosteric replacement is a cornerstone strategy in drug design used to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. drughunter.com This approach involves substituting a specific functional group or atom in the lead compound with another that has similar physical or chemical properties, thereby retaining the desired biological activity. drughunter.comu-tokyo.ac.jp The success of this strategy is highly dependent on the specific molecular context. drughunter.com

For benzamide-based compounds, the amide bond itself is a frequent target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. nih.gov A variety of replacements have been explored to improve pharmacological profiles. These include classical and non-classical isosteres that mimic the geometry and hydrogen-bonding capabilities of the amide group. nih.govnih.gov

Common amide bioisosteres include:

Thioamides and Selenoamides: Replacing the amide carbonyl oxygen with sulfur or selenium can preserve the geometry of the original amide and retain biological activity. nih.gov

Heterocyclic Rings: Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are frequently used as amide isosteres. drughunter.comnih.gov These rings can mimic the hydrogen bonding properties of the amide while often conferring greater metabolic stability. drughunter.com

Trifluoroethylamines: This group serves as a non-classical bioisostere where the electronegative trifluoroethyl group mimics the amide carbonyl, potentially enhancing metabolic stability and reducing the basicity of the amine. drughunter.com

Other Groups: Ureas, sulfonamides, esters, and carbamates have also been investigated as potential amide replacements. nih.govnih.gov

A study on benzamide (B126) analogs designed as potential anthelmintics evaluated several bioisosteric replacements for the amide group. The results highlighted the importance of the amide moiety for activity, as only replacements that closely preserved its geometry showed significant efficacy. nih.gov

| Compound Type | Amide Bioisostere | Motility Reduction (%) at 10 µM |

|---|---|---|

| Reference Benzamide | Amide (C=O) | ~100% |

| Analog 1 | Thioamide (C=S) | 92% |

| Analog 2 | Selenoamide (C=Se) | 100% |

| Analog 3 | N-methylthioamide | 59% |

| Analog 4 | Urea | 47% |

| Analog 5 | Sulfonamide | No Significant Activity |

| Analog 6 | N-alkylamide | No Significant Activity |

Beyond simple functional group replacement, more profound structural modifications can be achieved through scaffold hopping and fragment-based drug discovery (FBDD).

Scaffold hopping is a lead optimization strategy that aims to identify isofunctional molecules with structurally distinct core frameworks, or scaffolds. nih.gov This technique is valuable for generating novel intellectual property, improving physicochemical properties, and overcoming liabilities associated with the original scaffold. nih.govuniroma1.it The underlying assumption is that different scaffolds can position key functional groups in a similar spatial orientation to achieve the same biological effect. uniroma1.it Computational tools are often employed to search databases for new scaffolds that can mimic the pharmacophore of the parent compound. uniroma1.it For example, a scaffold hopping strategy was successfully used to develop potent and selective inhibitors of LATS1/2 kinases, starting from a known AKT inhibitor and ultimately improving both potency and ADME properties. researcher.life

Fragment-Based Drug Discovery (FBDD) offers an alternative to traditional high-throughput screening (HTS). FBDD begins by screening libraries of small, low-complexity molecules ("fragments") to identify weak binders to a biological target. nih.gov These initial fragment hits, which typically have molecular weights under 300 Da, are then optimized and grown into more potent, drug-like molecules. This process can involve fragment growing, linking, or merging strategies to improve affinity and selectivity. nih.gov FBDD is a powerful method for exploring chemical space efficiently and can produce lead compounds with superior physicochemical properties compared to those derived from HTS.

Strategies for Improving Target Selectivity and Potency of Benzamide Derivatives

Enhancing the potency and target selectivity of benzamide derivatives is a key objective of lead optimization. High potency allows for lower effective doses, while selectivity minimizes off-target effects. Strategies to achieve these goals include exploring stereochemistry and designing focused compound libraries.